MFCD18314744

Description

MFCD18314744 is a chemical compound registered under the Molecular Design Limited (MDL) numbering system. Based on analogous compounds in the literature (e.g., boronic acids, heterocycles, or benzoic acid derivatives), MFCD18314744 may involve aromatic or heteroaromatic frameworks with substituents influencing reactivity, solubility, or bioactivity. Such compounds are often explored for drug discovery, catalysis, or material science applications .

Properties

IUPAC Name |

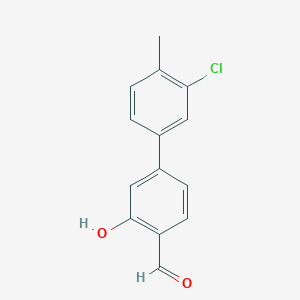

4-(3-chloro-4-methylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-16)14(17)7-11/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQXAOIZFCJKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685191 | |

| Record name | 3'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261919-20-3 | |

| Record name | 3'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314744 involves specific chemical reactions and conditions. One common method includes the use of hydrophilic material-modified Fe₃O₄ nanoparticles synthesized using the co-precipitation technique . This method ensures the stability and desired properties of the compound.

Industrial Production Methods: In industrial settings, the production of MFCD18314744 may involve large-scale synthesis techniques to ensure consistency and quality. The co-precipitation technique is often scaled up, with careful control of reaction parameters to maintain the compound’s integrity and effectiveness.

Chemical Reactions Analysis

Types of Reactions: MFCD18314744 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s molecular structure and the conditions under which they occur.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD18314744 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of MFCD18314744 depend on the specific reaction pathway. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

MFCD18314744 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed in various assays and experiments to understand biological processes. In medicine, MFCD18314744 is investigated for its potential therapeutic effects and interactions with biological targets. Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of MFCD18314744 involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the context of its application and the specific biological or chemical system involved .

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties Comparison

Research Findings and Limitations

- Structural Insights : MFCD18314744 likely diverges from boronic acids (Compound A) in favor of nitrogen-rich scaffolds, aligning with trends in kinase inhibitor design .

- Limitations : Direct experimental data for MFCD18314744 are absent in the evidence, necessitating validation via spectral analysis (NMR, LC-MS) and bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.